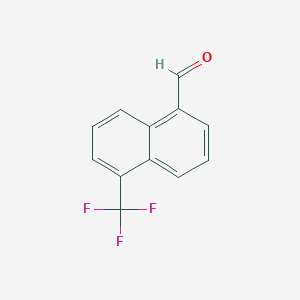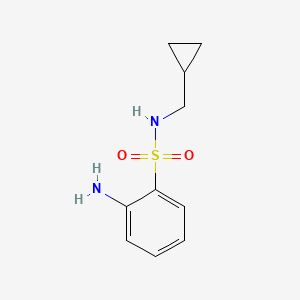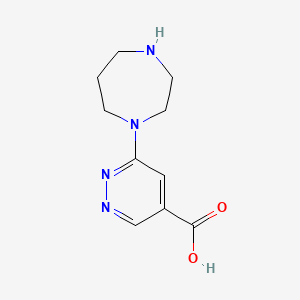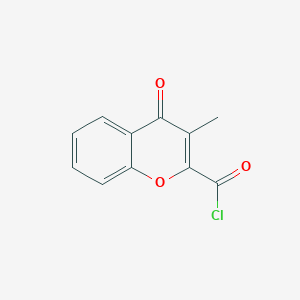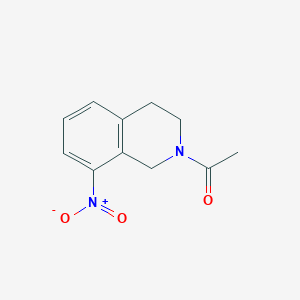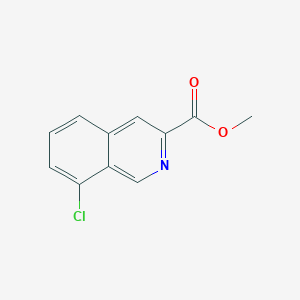
(6-(Azepan-1-yl)-2-methylpyridin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-(Azepan-1-yl)-2-methylpyridin-3-yl)methanol: is a chemical compound that features a pyridine ring substituted with an azepane group and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Azepan-1-yl)-2-methylpyridin-3-yl)methanol typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Azepane Group: The azepane group can be introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with a halogenated pyridine precursor.
Hydroxymethylation: The hydroxymethyl group can be introduced through a formylation reaction followed by reduction. For example, the formylation of the pyridine ring can be achieved using formaldehyde, followed by reduction with a suitable reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyridine ring can undergo reduction to form a piperidine ring using hydrogenation catalysts such as palladium on carbon.
Substitution: The azepane group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
Oxidation: Formation of (6-(Azepan-1-yl)-2-methylpyridin-3-yl)carboxylic acid.
Reduction: Formation of (6-(Azepan-1-yl)-2-methylpiperidin-3-yl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(6-(Azepan-1-yl)-2-methylpyridin-3-yl)methanol:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of (6-(Azepan-1-yl)-2-methylpyridin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azepane and pyridine rings can engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
(6-(Piperidin-1-yl)-2-methylpyridin-3-yl)methanol: Similar structure but with a piperidine ring instead of an azepane ring.
(6-(Morpholin-1-yl)-2-methylpyridin-3-yl)methanol: Contains a morpholine ring instead of an azepane ring.
(6-(Pyrrolidin-1-yl)-2-methylpyridin-3-yl)methanol: Features a pyrrolidine ring in place of the azepane ring.
Uniqueness
- The presence of the azepane ring in (6-(Azepan-1-yl)-2-methylpyridin-3-yl)methanol provides unique steric and electronic properties, potentially leading to different biological activities and chemical reactivity compared to its analogs.
特性
分子式 |
C13H20N2O |
|---|---|
分子量 |
220.31 g/mol |
IUPAC名 |
[6-(azepan-1-yl)-2-methylpyridin-3-yl]methanol |
InChI |
InChI=1S/C13H20N2O/c1-11-12(10-16)6-7-13(14-11)15-8-4-2-3-5-9-15/h6-7,16H,2-5,8-10H2,1H3 |
InChIキー |
IUCBRBQJTQJAKI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=N1)N2CCCCCC2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,7-Diazaspiro[4.4]nonane, 1-(5-isothiazolyl)-7-methyl-](/img/structure/B11883858.png)


